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molecular formula C14H11NO B2559917 3-phenyl-2H-1,4-benzoxazine CAS No. 19409-26-8

3-phenyl-2H-1,4-benzoxazine

Cat. No. B2559917
M. Wt: 209.248
InChI Key: YTRPWVZGQUCPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06932961B1

Procedure details

To potassium carbonate (72 g, 521 mmol) in water (360 mL) and CH2Cl2 (400 mL) is added 2-aminophenol (10.05 g, 92.1 mmol) and tetra-n-butyl ammonium hydrogensulfate (0.156 g, 0.46 mmol). With vigorous stirring a solution of 2-bromoacetophenone (18.33 g, 92.1 mmol) in CH2Cl2 (150 mL) is added dropwise over a period of 45 min. The mixture is allowed to stir overnight. The layers are separated and the organic layer is washed 3 times with water (300 mL), dried over magnesium sulfate and concentrated to dryness. The resulting solid is recrystallized from absolute ethanol (50 mL) to yield 11.78 g (61%) of 3-phenyl-2H-1,4-benzoxazine; mp 108-111° C.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
10.05 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.156 g
Type
catalyst
Reaction Step One
Quantity
18.33 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O>O.C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:19]1([C:17]2[CH2:16][O:14][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[N:7]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2,7.8|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.05 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
360 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.156 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
18.33 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a period of 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed 3 times with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from absolute ethanol (50 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1COC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.78 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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